molecular formula C21H28N2O3 B5314642 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide

4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide

Cat. No. B5314642
M. Wt: 356.5 g/mol
InChI Key: JVJCLJDBPTXODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide, also known as JNJ-31020028, is a small molecule inhibitor that targets the TRPV1 ion channel. TRPV1 is a member of the transient receptor potential (TRP) family of ion channels and is involved in the perception of pain and inflammation. JNJ-31020028 has shown promise as a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases.

Mechanism of Action

4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide works by blocking the TRPV1 ion channel, which is involved in the perception of pain and inflammation. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and is expressed in sensory neurons. By blocking the TRPV1 channel, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is able to reduce the perception of pain and inflammation.
Biochemical and Physiological Effects
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been shown to have several biochemical and physiological effects. In addition to blocking the TRPV1 channel, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines in preclinical models. 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is its specificity for the TRPV1 channel, which reduces the risk of off-target effects. However, one limitation of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is its relatively low potency, which may limit its efficacy in certain preclinical models.

Future Directions

There are several future directions for the development of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the potency and pharmacokinetic properties of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide. Another direction is the development of novel formulations for 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide to improve its delivery and bioavailability. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide in various disease models.

Synthesis Methods

4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was first synthesized by scientists at Janssen Research and Development, a subsidiary of Johnson & Johnson. The synthesis method involves several steps, including the coupling of 2-morpholinecarboxylic acid with benzofuran-2-carbaldehyde, followed by the addition of cyclohexylmethylamine and the final step of protecting the amine group with a Boc group.

Scientific Research Applications

4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been extensively studied in preclinical models of chronic pain and inflammation. In a rat model of chronic neuropathic pain, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was able to significantly reduce pain behavior without affecting motor function. In a mouse model of acute inflammatory pain, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was able to reduce pain behavior and inflammation. These results suggest that 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide may have potential as a therapeutic agent for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-21(22-13-16-6-2-1-3-7-16)20-15-23(10-11-25-20)14-18-12-17-8-4-5-9-19(17)26-18/h4-5,8-9,12,16,20H,1-3,6-7,10-11,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCLJDBPTXODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2CN(CCO2)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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